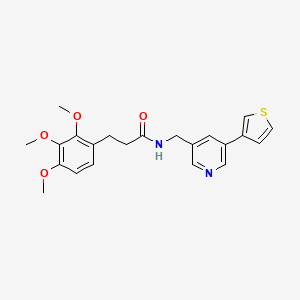
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a unique combination of thiophene, pyridine, and methoxyphenyl moieties. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone with α-cyanoesters and elemental sulfur.
- Pyridine Ring Synthesis : The pyridine component is synthesized via the Hantzsch pyridine synthesis.
- Coupling Reactions : The final compound is formed through coupling reactions such as Suzuki or Stille coupling.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing a 3,4,5-trimethoxyphenyl fragment have been shown to exert potent antiproliferative effects by destabilizing microtubules and inducing apoptosis in cancer cells. A study reported that a related compound achieved an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and activating apoptotic pathways .
The biological activity of this compound may involve:
- Tubulin Polymerization Inhibition : Similar compounds have been identified as inhibitors of tubulin polymerization, binding to the colchicine site and disrupting normal cell cycle progression.
- Induction of Apoptosis : The compound may trigger mitochondrial membrane potential changes leading to apoptosis through caspase-dependent pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Key Activity | IC50 (μM) |
|---|---|---|---|
| N-(4-Methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Contains trimethoxyphenyl | Antiproliferative | 0.45 |
| Compound C | Similar heterocyclic structure | Anti-glioma agent | Not specified |
| Tipepidine | Thiophene nucleus | Antitussive | Not specified |
Case Studies and Research Findings
- Antiproliferative Activity : A study focused on bioactive heterocycles containing trimethoxyphenyl fragments demonstrated significant antiproliferative activity against various cancer cell lines by targeting tubulin .
- Mechanistic Insights : Another investigation into similar compounds revealed that they could induce apoptosis in cancer cells via mitochondrial pathways and cell cycle arrest mechanisms .
- Potential for Drug Development : Given its low cytotoxicity and potent activity against cancer cells, this compound presents a promising candidate for further development as an anticancer agent .
Eigenschaften
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-26-19-6-4-16(21(27-2)22(19)28-3)5-7-20(25)24-12-15-10-18(13-23-11-15)17-8-9-29-14-17/h4,6,8-11,13-14H,5,7,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCGVMVIUIXUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













